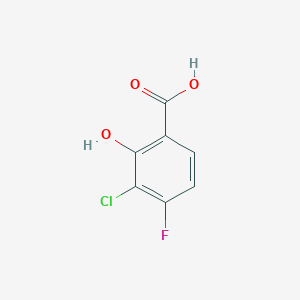

3-Chloro-4-fluoro-2-hydroxybenzoic acid

Description

3-Chloro-4-fluoro-2-hydroxybenzoic acid (CAS: N/A; molecular formula: C₇H₄ClFO₃) is a halogenated aromatic carboxylic acid featuring hydroxyl (-OH), chlorine (Cl), and fluorine (F) substituents at the 2-, 3-, and 4-positions, respectively. This compound is synthesized via regioselective lithiation of a tri-substituted aromatic precursor followed by carboxylation and deprotection under acidic conditions, achieving a yield of 69% . The fluorine and chlorine substituents act as electron-withdrawing groups, directing lithiation to specific positions, while the hydroxyl group enhances solubility in polar solvents and influences hydrogen-bonding interactions. The compound is primarily used in pharmaceutical and agrochemical research as a precursor for bioactive molecules .

Properties

Molecular Formula |

C7H4ClFO3 |

|---|---|

Molecular Weight |

190.55 g/mol |

IUPAC Name |

3-chloro-4-fluoro-2-hydroxybenzoic acid |

InChI |

InChI=1S/C7H4ClFO3/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,10H,(H,11,12) |

InChI Key |

YIDVBRXGZCXGFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)O)Cl)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-chloro-4-fluoro-2-hydroxybenzoic acid are best understood through comparison with analogs differing in substituent positions, halogen types, or functional groups. Key compounds for comparison include:

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Reactivity and Acidity

- Hydroxyl Group Influence: The 2-hydroxy group in 3-chloro-4-fluoro-2-hydroxybenzoic acid lowers its pKa (~1.5–2.0) compared to non-hydroxylated analogs like 3-chloro-4-fluorobenzoic acid (pKa ~2.8) due to enhanced resonance stabilization of the deprotonated form .

- Halogen Effects : Fluorine’s strong electron-withdrawing effect directs electrophilic substitution to the 5-position in the benzene ring, while chlorine stabilizes intermediates during lithiation . In contrast, methyl-substituted analogs (e.g., 3-chloro-4-fluoro-2-methylbenzoic acid) exhibit reduced reactivity due to steric hindrance .

Research Findings and Data Analysis

Key Observations :

- Halogen positioning significantly impacts solubility: Hydroxylated derivatives dissolve readily in methanol/water, while methylated analogs require DMSO .

- Safety profiles vary; chlorine-fluorine combinations necessitate strict handling (e.g., PPE for inhalation risks) compared to less halogenated analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-4-fluoro-2-hydroxybenzoic acid, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves regioselective lithiation of halogenated phenolic precursors. For example, lithiation of a methoxymethyl (MOM)-protected 3-fluorophenol derivative with sec-butyllithium, followed by carboxylation and acidic deprotection, yields the target compound in ~69% yield. Reaction parameters (temperature, solvent, and stoichiometry) are critical to avoid side reactions like over-lithiation or decomposition .

- Key Data :

- Precursor: MOM-protected 3-fluorophenol.

- Reagents: sec-Butyllithium, CO₂, HCl (for deprotection).

- Yield: 69% after purification .

Q. How is 3-chloro-4-fluoro-2-hydroxybenzoic acid characterized to confirm its structure and purity?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to verify substitution patterns and functional groups.

- HPLC : Purity assessment using reverse-phase chromatography with UV detection (e.g., ≥95% purity threshold).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .

Q. What are the primary biological targets or applications of this compound in medicinal chemistry?

- Applications : The compound acts as a building block for enzyme inhibitors due to its halogenated aromatic structure. It is explored in:

- Enzyme Inhibition : Targets include bacterial enzymes (e.g., dihydrofolate reductase) and mammalian kinases.

- Structure-Activity Relationship (SAR) Studies : Modifications at the hydroxy or chloro/fluoro positions enhance binding affinity .

Advanced Research Questions

Q. How does the regioselectivity of lithiation reactions impact the synthesis of derivatives with varying substitution patterns?

- Mechanistic Insight : Regioselectivity is controlled by directing groups (e.g., MOM ether) and steric/electronic effects. For example, LiTMP (lithium tetramethylpiperidide) promotes deprotonation ortho to electron-withdrawing groups (e.g., Cl), enabling access to isomers like 3-chloro-2-fluoro-4-hydroxybenzoic acid .

- Challenges : Competing metalation pathways require precise temperature control (-78°C) and inert atmospheres to minimize byproducts .

Q. What strategies resolve contradictions in reported biological activity data for halogenated benzoic acids?

- Approach :

Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC₅₀ values).

Off-Target Screening : Use panels of related enzymes/receptors to assess specificity.

Computational Modeling : Molecular docking to predict binding modes and reconcile discrepancies (e.g., conflicting inhibition data for similar enzymes) .

Q. How can reaction yields be improved in large-scale syntheses while maintaining regiochemical fidelity?

- Optimization Strategies :

- Continuous Flow Chemistry : Enhances mixing and heat transfer for exothermic lithiation steps.

- Catalyst Screening : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups.

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve lithiation efficiency .

Q. What are the limitations of current analytical methods in detecting trace impurities in synthesized batches?

- Limitations :

- HPLC Sensitivity : Low-abundance isomers (<0.1%) may evade detection.

- Mass Spectrometry Artifacts : Adduct formation (e.g., sodium or potassium) complicates HRMS interpretation.

- Solutions :

- 2D NMR : Correlates proton and carbon shifts to identify trace isomers.

- Ion Mobility Spectrometry : Separates isobaric impurities .

Key Research Gaps

- Mechanistic Studies : Limited data on the compound’s pharmacokinetics (e.g., metabolic stability).

- Material Science Applications : Potential as a ligand in metal-organic frameworks (MOFs) remains unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.